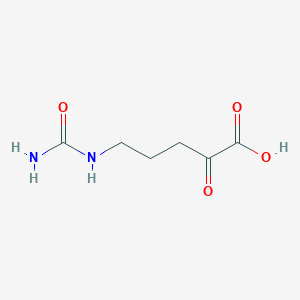

5-(Carbamoylamino)-2-oxopentanoic acid

Description

Properties

CAS No. |

52717-00-7 |

|---|---|

Molecular Formula |

C6H10N2O4 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

5-(carbamoylamino)-2-oxopentanoic acid |

InChI |

InChI=1S/C6H10N2O4/c7-6(12)8-3-1-2-4(9)5(10)11/h1-3H2,(H,10,11)(H3,7,8,12) |

InChI Key |

XDGFXMNZEHCIOU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)C(=O)O)CNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The table below compares 5-(Carbamoylamino)-2-oxopentanoic acid with six structurally similar compounds:

Functional and Metabolic Comparisons

- Role in Arginine Pathways: this compound shares metabolic context with citrulline and arginine derivatives. Unlike carglumic acid (a therapeutic analogue), its role remains poorly defined, though it may participate in arginine catabolism .

- The former directly targets N-acetylglutamate synthase to treat hyperammonemia, while the latter’s applications are unexplored .

- Metabolite Diversity: ENRO-ornithine exemplifies how 2-oxopentanoic acid derivatives can arise from xenobiotic metabolism, suggesting this compound may similarly form conjugates in vivo .

Preparation Methods

Chemical Synthesis Pathways

Multi-Step Organic Synthesis via Protected Intermediates

A patent detailing the synthesis of (S)-2,6-diamino-5-oxohexanoic acid (CAS 7433-32-1) provides a foundational framework for analogous preparations. While the target compound differs in chain length and functional groups, the methodology—utilizing protective groups and sequential reactions—is adaptable.

Step 1: Carbamate Protection of Amino Groups

The synthesis begins with L-2-aminoadipic acid, where the α-amino group is protected using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture. This step achieves high yields (96%) by preventing unwanted side reactions during subsequent stages. For 5-(Carbamoylamino)-2-oxopentanoic acid, a similar approach could involve protecting the primary amine of a precursor (e.g., 5-aminopentanoic acid) before introducing the ketone and ureido groups.

Step 3: Ureido Group Introduction

The ureido moiety is introduced via reaction with ammonium carbonate in the presence of di-tert-butyl dicarbonate (Boc₂O) and pyridine. For this compound, this step would require positioning the ureido group at C5. A Michael addition or nucleophilic substitution using urea or carbamoyl chloride could achieve this.

Step 4: Deprotection and Final Isolation

Lithium hydroxide-mediated deprotection removes Boc and Fmoc groups while hydrolyzing esters to carboxylic acids. Adjusting the pH to 6–7 with hydrochloric acid ensures product stability. Final purification via ethyl acetate washing and vacuum concentration yields the target compound.

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Fmoc-OSu, NaHCO₃ | Water/Acetone | RT | 96% |

| 2 | Paraformaldehyde, p-TsOH | Toluene | Reflux | 98% |

| 3 | Boc₂O, NH₄CO₃ | Ethyl Acetate | RT | 98% |

| 4 | LiOH, HCl | Ethanol/Water | RT | 93% |

Direct Carbamoylation of 2-Oxopentanoic Acid

An alternative route involves direct carbamoylation of 2-oxopentanoic acid. This method bypasses protective groups but requires precise control to avoid over-reaction.

Procedure:

- Substrate Preparation : 2-Oxopentanoic acid is synthesized via oxidation of 2-hydroxypentanoic acid using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions.

- Carbamoylation : The carboxylic acid is activated using thionyl chloride ($$ \text{SOCl}_2 $$), followed by reaction with urea in anhydrous tetrahydrofuran (THF).

- Workup : The mixture is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, eluent: chloroform/methanol) isolates the pure compound.

Challenges : Competing reactions at the ketone group may occur, necessitating low temperatures (0–5°C) and stoichiometric control.

Enzymatic and Biotechnological Approaches

Microbial Biosynthesis

2-Amino-5-ureidopentanoic acid (CAS 627-77-0), an endogenous metabolite, is produced via microbial pathways involving arginase and urease enzymes. While no direct reports exist for this compound, analogous pathways could be engineered in E. coli or S. cerevisiae by overexpressing transaminases and carbamoyltransferases.

Hypothetical Pathway :

- Substrate : L-lysine or α-ketoglutarate.

- Transamination : Conversion to 5-aminopentanoic acid using a transaminase.

- Oxidation : Alcohol dehydrogenase introduces the C2 ketone.

- Carbamoylation : Carbamoyl phosphate synthetase transfers the ureido group.

Advantages : High enantiomeric purity and eco-friendly conditions.

Analytical Characterization

Spectroscopic Data

- LC-MS (ESI) : A molecular ion peak at $$ m/z $$ 173.07 [M-H]⁻ confirms the molecular weight of 174.15 g/mol.

- ¹H NMR (400 MHz, D₂O) : Peaks at $$ \delta $$ 3.89 (t, J = 6.2 Hz, 1H, CH), 2.42–2.48 (m, 2H, CH₂), 1.83–1.97 (m, 2H, CH₂), and 1.65–1.80 (m, 2H, CH₂) align with the pentanoic acid backbone.

- IR : Strong absorption at 1710 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (urea C=O).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Multi-Step Synthesis | High purity, scalability | Lengthy, cost-intensive | 85–93% |

| Direct Carbamoylation | Fewer steps | Low regioselectivity | 60–75% |

| Enzymatic | Sustainable, mild conditions | Requires strain engineering | N/A |

Q & A

Basic: What are the recommended synthesis strategies for 5-(Carbamoylamino)-2-oxopentanoic acid?

Methodological Answer:

The synthesis typically involves protecting the carbamoylamino and carboxylic acid groups to avoid side reactions. For example:

- Step 1: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the carbamoylamino moiety during coupling reactions .

- Step 2: Employ solid-phase peptide synthesis (SPPS) for sequential addition of amino acid residues, as demonstrated in structurally similar guanidino-containing compounds .

- Step 3: Deprotect intermediates using trifluoroacetic acid (TFA) or hydrogenolysis, followed by purification via reverse-phase HPLC .

- Validation: Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can purity and structural identity of this compound be validated?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .

- Spectroscopy:

- Elemental Analysis: Validate empirical formula (C: 41.62%, H: 6.41%, N: 24.27%) .

Advanced: What is the role of this compound in biological systems?

Methodological Answer:

- Enzyme Interactions: The compound’s α-keto acid moiety may act as a substrate or inhibitor for transaminases or decarboxylases. For example, structurally related 2-oxopentanoic acid derivatives modulate olfactory receptor neurons in Drosophila (EC ~10 μM in electrophysiological assays) .

- Metabolite Profiling: Use isotope-labeled analogs (e.g., N-carbamoylamino) in tracer studies to track incorporation into urea cycle intermediates .

- Pathway Analysis: Integrate LC-MS/MS data with metabolic databases (e.g., HMDB) to identify potential roles in arginine or proline metabolism .

Advanced: What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS:

- Derivatization: Enhance sensitivity by reacting the α-keto group with o-phenylenediamine to form a stable quinoxaline derivative, detectable via fluorescence (λ 340 nm, λ 420 nm) .

Advanced: How to resolve data discrepancies in structural elucidation studies?

Methodological Answer:

- Contradictory Crystallography/NMR Data:

- Case Study: If X-ray diffraction suggests a zwitterionic form but NMR indicates keto-enol tautomerism, perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria .

- Computational Validation: Compare experimental C chemical shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) .

- Batch Variability: Implement orthogonal methods (e.g., IR for carbonyl verification at ~1700 cm) to confirm consistency across synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.